N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine ring.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an appropriate catalyst.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction between the intermediate product and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the pyrrolidine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(chloromethyl)benzamide: Contains a chloromethyl group instead of a trifluoromethyl group.
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(fluoromethyl)benzamide: Features a fluoromethyl group in place of the trifluoromethyl group.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)14(24)22-13-9-20-15(21-10-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGGLMKVORQYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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